- Organocatalytic Enantioselective 1,3-Difunctionalizations of Morita-Baylis-Hillman Carbonates, Organic Letters, 2018, 20(19), 6279-6283
Cas no 89343-06-6 (Triisopropylsilylacetylene)
Triisopropylsilylacetylene Chemical and Physical Properties
Names and Identifiers
-
- Ethynyltriisopropylsilane
- Triisopropylsilylacetylene
- (triisopropylsilyl)acetylene
- C11H22Si
- ethynyl-tri(propan-2-yl)silane
- ethynyltris(propan-2-yl)silane
- Silane, ethynyltris(1-methylethyl)-
- tris(isopropylsilyl)acetylene
- (Triisopropylsilyl)acetylene, 97%
- AK114015
- triisopropylsilylacetylen
- ethynyltriisopropyl-silane
- triisopropylsilyl acetylene
- triisopropylsilyl-acetylene
- ethynyltri(isopropyl)silane
- Ethynyl-triisopropyl-silane
- triisopropyl-silyl-acetylene
- EBD22
- (Triisopropyl-silyl)acet
- Ethynyltris(1-methylethyl)silane (ACI)
- Ethynyltris(triisopropyl)silane
- TIPS-acetylene
- Triisopropylacetylene
- Triisopropylsilylethyne
- (Triisopropylsilyl)acetylene,97%
- MFCD00075452
- (Triisopropyl-silyl)acetylene
- T1683
- PB43763
- DB-009409
- EN300-133582
- CS-W004655
- STL555412
- ethynyl(tripropan-2-yl)silane
- [Tris(isopropyl)silyl]acetylene
- SY012956
- 89343-06-6
- DWX24P8A9S
- STR09548
- BBL101616
- S18000
- Ethynyltris(1-methylethyl)silane
- AKOS005257349
- DTXSID30370445
- KZGWPHUWNWRTEP-UHFFFAOYSA-N
-
- MDL: MFCD00075452
- Inchi: 1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
- InChI Key: KZGWPHUWNWRTEP-UHFFFAOYSA-N
- SMILES: C#C[Si](C(C)C)(C(C)C)C(C)C
Computed Properties
- Exact Mass: 182.14900
- Monoisotopic Mass: 182.149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.813 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 50-52 °C/0.6 mmHg(lit.)
- Flash Point: Fahrenheit: 132.8 ° f < br / > Celsius: 56 ° C < br / >
- Refractive Index: n20/D 1.4527(lit.)
- Solubility: Miscible with organic solvents.
- PSA: 0.00000
- LogP: 3.83760
- Solubility: Not determined
Triisopropylsilylacetylene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- TSCA:N
- Storage Condition:Inert atmosphere,2-8°C(BD158652)
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R36/37/38
Triisopropylsilylacetylene Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Triisopropylsilylacetylene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1683-5ml |
Triisopropylsilylacetylene |
89343-06-6 | 95.0%(GC) | 5ml |
¥685.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1683-25ml |
Triisopropylsilylacetylene |
89343-06-6 | 95.0%(GC) | 25ml |
¥2380.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T502A-5g |
Triisopropylsilylacetylene |
89343-06-6 | 95% | 5g |
¥105.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T502A-25g |
Triisopropylsilylacetylene |
89343-06-6 | 95% | 25g |
¥395.0 | 2022-09-28 | |
| Fluorochem | S18000-5g |
Triisopropylsilyl)acetylene |
89343-06-6 | 98% | 5g |
£24.00 | 2022-02-28 | |
| Fluorochem | S18000-25g |
Triisopropylsilyl)acetylene |
89343-06-6 | 98% | 25g |
£62.00 | 2022-02-28 | |
| Fluorochem | S18000-100g |
Triisopropylsilyl)acetylene |
89343-06-6 | 98% | 100g |
£200.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C9996519967- 1g |
Triisopropylsilylacetylene |
89343-06-6 | 90%(GC) | 1g |
¥ 94.1 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C9996519951- 5g |
Triisopropylsilylacetylene |
89343-06-6 | 90%(GC) | 5g |
¥ 164.7 | 2021-05-18 | |
| Ambeed | A554152-1g |
Ethynyltriisopropylsilane |
89343-06-6 | 98% | 1g |
$14.0 | 2025-04-15 |
Triisopropylsilylacetylene Production Method
Production Method 1
1.2 Reagents: Potassium hydroxide , Manganese oxide (MnO2) Solvents: Diethyl ether
Production Method 2
- Rhodium(I)-Catalyzed Sequential C(sp)-C(sp3) and C(sp3)-C(sp3) Bond Formation through Migratory Carbene Insertion, Angewandte Chemie, 2015, 54(27), 7891-7894
Production Method 3
- Biphenyldialkylsilyl chlorides: reagents for the formation of crystalline derivatives of small terminal alkynes, Tetrahedron Letters, 1991, 32(31), 3787-90
Production Method 4
- Silicon-directed Nazarov reactions. III. Stereochemical and mechanistic considerations, Helvetica Chimica Acta, 1983, 66(8), 2397-411
Production Method 5
- Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes - an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes, European Journal of Organic Chemistry, 2020, 2020(26), 4042-4049
Production Method 6
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750
Production Method 7
- Equilibrating C-S Bond Formation by C-H and S-S Bond Metathesis. Rhodium-Catalyzed Alkylthiolation Reaction of 1-Alkynes with Disulfides, Journal of the American Chemical Society, 2005, 127(35), 12226-12227
Triisopropylsilylacetylene Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- Benzene, 1-methoxy-4-[[[3-[tris(1-methylethyl)silyl]-2-propyn-1-yl]oxy]methyl]-
- 3-Butyn-2-ol, 2-methyl-4-[tris(1-methylethyl)silyl]-
- (2-Bromoethynyl)tris(propan-2-yl)silane
- chlorotris(propan-2-yl)silane
- ETHYNYLMAGNESIUM BROMIDE
- 1,1'-Biphenyl, 4-[dimethyl[2-[tris(1-methylethyl)silyl]ethynyl]silyl]-
- Carbamic acid, [2-[[[tris(1-methylethyl)silyl]ethynyl]thio]ethyl]-, 1,1-dimethylethyl ester
Triisopropylsilylacetylene Preparation Products
Triisopropylsilylacetylene Suppliers
Triisopropylsilylacetylene Related Literature
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on Triisopropylsilylacetylene
Triisopropylsilylacetylene: A Comprehensive Overview
Triisopropylsilylacetylene, also known as TIPS acetylene or 1,1,1-triisopropylsilyl acetylene, is a versatile organosilicon compound with the CAS number 89343-06-6. This compound has garnered significant attention in the fields of organic synthesis, materials science, and catalysis due to its unique chemical properties and reactivity. The molecule consists of an acetylene group (-C≡CH) substituted with a triisopropylsilyl (TIPS) group, which imparts stability and facilitates various chemical transformations.
The TIPS group, which is a bulky silyl protecting group, plays a crucial role in stabilizing the acetylenic moiety. This stabilization allows Triisopropylsilylacetylene to undergo a wide range of reactions that would otherwise be challenging with unprotected acetylenes. Recent studies have highlighted its utility in cross-coupling reactions, such as the Sonogashira coupling, where it serves as an excellent substrate for forming carbon-heteroatom bonds. The use of Triisopropylsilylacetylene in these reactions has been shown to enhance selectivity and yield, making it a valuable tool in modern organic synthesis.
In addition to its role in traditional organic synthesis, Triisopropylsilylacetylene has found applications in the synthesis of complex natural products and bioactive molecules. For instance, researchers have employed this compound in the construction of polycyclic structures, where its reactivity and stability are particularly advantageous. The ability to perform multiple transformations on the same molecule without interfering with other functional groups has made it a preferred choice for synthesizing intricate architectures.
The development of new catalytic systems has further expanded the scope of Triisopropylsilylacetylene. Recent advancements in transition metal catalysis have enabled the use of this compound in enantioselective reactions, paving the way for the asymmetric synthesis of chiral acetylenic compounds. These developments are particularly relevant in drug discovery, where chirality plays a critical role in molecular activity and selectivity.
Beyond organic synthesis, Triisopropylsilylacetylene has also been explored for its potential in materials science. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel siloxane-based polymers with unique mechanical and thermal properties. These materials hold promise for applications in high-performance coatings, adhesives, and electronic devices.
Recent research has also focused on the environmental compatibility and sustainability aspects of using Triisopropylsilylacetylene. Studies have demonstrated that certain reaction conditions can minimize waste generation and improve atom economy when employing this compound. Such findings align with the growing emphasis on green chemistry principles within the scientific community.
In conclusion, Triisopropylsilylacetylene is a multifaceted compound with a wide range of applications across various disciplines. Its unique combination of stability and reactivity makes it an invaluable tool for researchers seeking to tackle complex chemical challenges. As ongoing research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.
89343-06-6 (Triisopropylsilylacetylene) Related Products
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